2-Phenylazo-4-methylphenol

Overview

Description

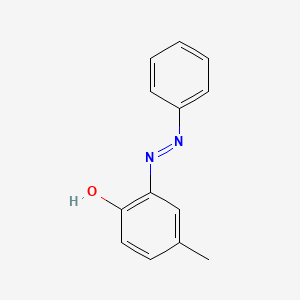

2-Phenylazo-4-methylphenol, also known as 2-Hydroxy-5-methylazobenzene or 4-Methyl-2-phenylazophenol, is an organic compound with the molecular formula C13H12N2O. It is characterized by the presence of an azo group (-N=N-) attached to a phenol ring. This compound is notable for its vibrant color and is often used in dye and pigment industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylazo-4-methylphenol can be synthesized through the diazotization of 4-methylphenol followed by coupling with aniline. The reaction typically involves the following steps:

Diazotization: 4-methylphenol is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with aniline in an alkaline medium to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Phenylazo-4-methylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: The azo group can be reduced to form corresponding amines.

Substitution: The phenolic hydroxyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Applications Overview

Dyes and Pigments

The compound is widely utilized in the dye industry due to its intense color and stability. It serves as a precursor for various dyes, allowing for customization of color intensity based on the concentration used during synthesis. The synthesis of azo dyes often involves diazotization reactions where 2-Phenylazo-4-methylphenol acts as a key component.

Material Science

In material science, this compound is used as a coloring agent for various materials. Its application extends to:

- Transparent Lacquer : Enhances aesthetic appeal while providing UV protection.

- Rubber and Plastics : Improves visual properties without compromising material integrity.

- Aluminum Foil and Celluloid : Offers vibrant coloration that is stable under different environmental conditions.

Coordination Chemistry

The presence of the phenolic hydroxyl group allows this compound to act as a ligand in coordination chemistry. It can form complexes with transition metals such as palladium and platinum. These complexes have been characterized using techniques like X-ray crystallography, revealing insights into their structural properties and potential applications in catalysis.

Corrosion Inhibition

Recent studies have highlighted the potential of this compound as a corrosion inhibitor. The compound's electron-rich nature allows it to interact with metal surfaces effectively, forming protective layers that mitigate corrosion processes. The distribution of electron density across its molecular structure plays a crucial role in its inhibition mechanism .

Case Study 1: Dye Manufacturing

A study demonstrated the synthesis of various azo dyes using this compound as a starting material. The resulting dyes exhibited different color shades depending on the substituents used during synthesis. This versatility makes it valuable for industries requiring specific color formulations.

Case Study 2: Corrosion Inhibition

Research conducted on the corrosion inhibition properties of this compound showed that it significantly reduced corrosion rates in metal samples exposed to aggressive environments. The study utilized electrochemical methods to evaluate performance, confirming its effectiveness compared to traditional inhibitors .

Mechanism of Action

The mechanism of action of 2-Phenylazo-4-methylphenol involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

- 2-Hydroxy-5-methylazobenzene

- 4-Methyl-2-phenylazophenol

- 2-Phenylazo-p-cresol

Uniqueness

2-Phenylazo-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its vibrant color and reactivity make it valuable in various applications, distinguishing it from other similar compounds .

Biological Activity

2-Phenylazo-4-methylphenol, also known as 2-Hydroxy-5-methylazobenzene, is an organic compound characterized by its azo group (-N=N-) linked to a phenolic structure. This compound has garnered attention for its diverse biological activities, particularly in the realms of proteomics, cellular metabolism, and potential therapeutic applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, effects on cellular processes, and potential therapeutic uses.

- Molecular Formula : C13H12N2O

- Molecular Weight : 224.25 g/mol

- Structure : The compound features a phenolic hydroxyl group and an azo linkage, contributing to its reactivity and biological interactions.

This compound exhibits several mechanisms through which it exerts biological effects:

-

Enzyme Interactions :

- It interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can alter enzyme activity, either enhancing or inhibiting metabolic processes .

- Cell Signaling Modulation :

- Antioxidant Properties :

Cellular Effects

The biological activity of this compound extends to various cellular processes:

- Oxidative Stress Management :

- Toxicity at High Doses :

- In animal models, high doses of this compound have been associated with adverse effects such as liver damage and increased oxidative stress .

Dosage Effects

The impact of this compound varies significantly with dosage:

| Dose Range | Effect |

|---|---|

| Low Dose | Enhances metabolic pathways; antioxidant effects |

| Moderate Dose | Modulates gene expression; potential therapeutic effects |

| High Dose | Toxicity; liver damage; increased oxidative stress |

Case Studies

Several studies have investigated the biological activity of this compound:

-

Proteomics Research :

- A study highlighted its role in proteomics, where it was used as a biochemical tool to study enzyme interactions and protein modifications .

- Anti-prion Activity :

- Corrosion Inhibition :

Properties

IUPAC Name |

4-methyl-2-phenyldiazenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-10-7-8-13(16)12(9-10)15-14-11-5-3-2-4-6-11/h2-9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOXSODFMZIZJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870816 | |

| Record name | 4-Methyl-2-(phenyldiazenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952-47-6 | |

| Record name | 4-Methyl-2-(2-phenyldiazenyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-5-methylazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylazo-4-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-2-(phenyldiazenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.